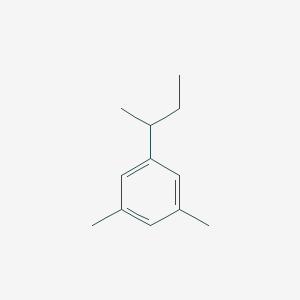

Benzene, 1,3-dimethyl-5-(1-methylpropyl)

Description

Historical Context of Alkylbenzene Synthesis and Research

The study and synthesis of alkylbenzenes have a rich history dating back to the 19th century. A foundational moment occurred in 1877 with the development of the Friedel-Crafts reactions by Charles Friedel and James Crafts. lumenlearning.com These reactions, which include alkylation and acylation, provided a powerful method to attach substituents to an aromatic ring and remain a cornerstone of organic synthesis today. lumenlearning.com

In the early 20th century, industrial production of alkylbenzenes grew, particularly for use in detergents. Initially, branched alkylbenzenes (BABs) were synthesized. wikipedia.org However, by the 1960s, environmental concerns over their poor biodegradability led to a significant shift in the industry. wikipedia.orgnih.gov Research focus turned to linear alkylbenzenes (LABs), which were found to be more environmentally friendly. nih.govgoogle.com This transition spurred the development of new production methods. Early processes involving paraffin (B1166041) chlorination with alkylation using aluminum chloride (AlCl₃) were superseded by more efficient techniques like paraffin dehydrogenation followed by alkylation with hydrogen fluoride (B91410) (HF) or, more recently, solid acid catalysts to improve safety and economics. nih.govresearchgate.net

Significance of m-Xylene (B151644) Derivatives in Contemporary Organic Chemistry Research

Xylene exists as three isomers: ortho- (o-), meta- (m-), and para- (p-), distinguished by the relative positions of their two methyl groups on the benzene (B151609) ring. wikipedia.org m-Xylene, or 1,3-dimethylbenzene, is a significant petrochemical feedstock. wikipedia.orgwikipedia.org While it is a component of gasoline and used as a solvent, its primary value lies in its role as a precursor for other chemicals. wikipedia.orgnbinno.com

The major industrial application of m-xylene is in the production of isophthalic acid through catalytic oxidation. wikipedia.orgnbinno.com Isophthalic acid is a crucial monomer used to modify the properties of polymers, most notably polyethylene (B3416737) terephthalate (B1205515) (PET). nbinno.com Furthermore, m-xylene serves as a starting material for a range of other fine chemicals, including 2,4- and 2,6-xylidine. wikipedia.orgnbinno.com

Derivatives of m-xylene are valuable intermediates in various syntheses. For example, 5-tert-butyl-m-xylene (B1265441), a compound structurally related to the subject of this article, is a precursor in the synthesis of xylometazoline, a pharmaceutical agent used as a nasal decongestant, and is also used in the fragrance industry. wikipedia.orgensince.comcphi-online.com The reactivity of the m-xylene core and the directing effects of its methyl groups make it a versatile building block in organic synthesis.

Nomenclature and Structural Representation of Benzene, 1,3-dimethyl-5-(1-methylpropyl)

Benzene, 1,3-dimethyl-5-(1-methylpropyl)- is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈ and a molecular weight of 162.2713 g/mol . nist.gov It is a substituted derivative of m-xylene.

Table 1: Chemical and Physical Properties of Benzene, 1,3-dimethyl-5-(1-methylpropyl)-

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈ |

| Molecular Weight | 162.2713 g/mol |

| IUPAC Standard InChI | InChI=1S/C12H18/c1-5-11(4)12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3 |

| IUPAC Standard InChIKey | JRIIFSPDAWMGAN-UHFFFAOYSA-N |

Data sourced from NIST WebBook nist.gov

Systematic IUPAC Naming Conventions for Alkylated Arenes

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds. wikipedia.org For alkylated arenes (alkyl-substituted benzenes), the following rules apply:

Parent Name : The parent name is "benzene" if the alkyl substituent has six or fewer carbons. libretexts.org

Numbering : The carbon atoms of the benzene ring are numbered to give the substituents the lowest possible locants (positions). If multiple numbering schemes are possible, the one that gives the lowest number at the first point of difference is chosen. openochem.org

Alphabetical Order : Substituents are listed in alphabetical order. wikipedia.org

For disubstituted benzenes, the prefixes ortho- (1,2-), meta- (1,3-), and para- (1,4-) are often used to indicate the relative positions of the substituents. openochem.orgpressbooks.pub

In the case of Benzene, 1,3-dimethyl-5-(1-methylpropyl)-, the name is derived as follows:

The parent is benzene .

There are three alkyl substituents: two methyl groups and one (1-methylpropyl) group.

To assign the lowest possible numbers, the ring is numbered starting from one of the methyl groups, proceeding in the direction that gives the other substituents the lowest numbers. This results in positions 1, 3, and 5.

The substituents are alphabetized: "dimethyl" comes before "methylpropyl".

Combining these elements gives the systematic name: Benzene, 1,3-dimethyl-5-(1-methylpropyl)- .

Common and Trivial Names of the Compound (e.g., 1,3-dimethyl-5-sec-butylbenzene, 5-sec-butyl-m-xylene)

In addition to its systematic IUPAC name, this compound is known by several common names that are often used in literature and commercial contexts. nist.gov These names are derived from the constituent parts of the molecule:

1,3-dimethyl-5-sec-butylbenzene : This name is very similar to the IUPAC name but uses the common name "sec-butyl" for the (1-methylpropyl) group. nist.govchemistrysteps.com

5-sec-butyl-m-xylene : This name uses "m-xylene" as the parent structure, which itself denotes a 1,3-dimethylbenzene ring. wikipedia.org The "sec-butyl" group is located at the 5-position relative to the two methyl groups.

Stereochemical Considerations for the Alkyl Side Chain

A key structural feature of Benzene, 1,3-dimethyl-5-(1-methylpropyl)- is the presence of a chiral center in its alkyl side chain. The (1-methylpropyl) group, commonly known as the sec-butyl group, is chiral. wikipedia.orgyoutube.com

The carbon atom of the sec-butyl group that is directly attached to the benzene ring is a stereocenter. This is because it is bonded to four different groups:

A hydrogen atom (-H)

A methyl group (-CH₃)

An ethyl group (-CH₂CH₃)

The 3,5-dimethylphenyl group

Due to this chirality, the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. wikipedia.org These enantiomers are designated as:

(R)-1,3-dimethyl-5-(1-methylpropyl)benzene

(S)-1,3-dimethyl-5-(1-methylpropyl)benzene

The synthesis of this compound through standard methods like Friedel-Crafts alkylation typically results in a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers. The separation of these enantiomers would require specialized chiral resolution techniques.

Structure

3D Structure

Properties

CAS No. |

939-37-7 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

1-butan-2-yl-3,5-dimethylbenzene |

InChI |

InChI=1S/C12H18/c1-5-11(4)12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3 |

InChI Key |

JRIIFSPDAWMGAN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC(=CC(=C1)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Friedel-Crafts Alkylation Strategies

The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds to an aromatic ring. youtube.com The reaction involves treating an aromatic hydrocarbon with an alkyl halide in the presence of a strong Lewis acid catalyst. mt.com

A crucial component of the Friedel-Crafts alkylation is the Lewis acid catalyst, which facilitates the formation of the carbocation from the alkyl halide. mt.comyoutube.com

Aluminum Chloride (AlCl₃): Anhydrous aluminum chloride is a powerful and commonly used Lewis acid catalyst for this reaction. mt.combeyondbenign.org It abstracts the halide from the sec-butyl chloride to generate the sec-butyl carbocation, which is the active electrophile. The catalyst is regenerated at the end of the reaction cycle. youtube.com It is highly reactive and extremely sensitive to moisture, as water will react with it and destroy its catalytic activity. youtube.combeyondbenign.org

Ferric Chloride (FeCl₃): Ferric chloride is another effective Lewis acid catalyst used in these alkylations. youtube.complymouth.ac.uk Like aluminum chloride, it promotes the formation of the electrophile necessary for the substitution reaction.

Alternative Catalysts: Research has explored greener and more selective catalysts to overcome issues associated with traditional Lewis acids. beyondbenign.org These include solid acid catalysts like beta-zeolite, which can offer shape selectivity and easier separation from the reaction mixture. plymouth.ac.uk

| Catalyst | Type | Role | Key Considerations |

| Aluminum Chloride (AlCl₃) | Strong Lewis Acid | Generates carbocation electrophile | Highly effective but extremely hygroscopic. beyondbenign.org |

| Ferric Chloride (FeCl₃) | Lewis Acid | Generates carbocation electrophile | Common alternative to AlCl₃. youtube.com |

| Beta-Zeolite | Solid Acid | Provides catalytic sites for alkylation | Offers potential for improved selectivity and reusability. plymouth.ac.uk |

The directing effects of the two methyl groups on the m-xylene (B151644) ring are a critical factor in determining the position of alkylation. The methyl groups are ortho-para directing activators. This would predict that the incoming sec-butyl group would attach at the positions ortho or para to the methyl groups (positions 2, 4, or 6). Position 2 is sterically hindered by the two adjacent methyl groups, making positions 4 and 6 the kinetically favored sites for electrophilic attack.

However, the major product obtained under certain conditions is the 1,3-dimethyl-5-(1-methylpropyl)benzene isomer. plymouth.ac.uk This outcome is a result of thermodynamic versus kinetic control. While the 4-substituted isomer is formed faster (kinetic product), it is sterically more crowded than the 5-substituted isomer. The Friedel-Crafts alkylation reaction is reversible, allowing for the initially formed kinetic product to rearrange to the more sterically favorable and thermodynamically stable 1,3,5-trisubstituted product. plymouth.ac.uk

The choice of solvent can significantly influence the outcome of Friedel-Crafts reactions, particularly the ratio of isomeric products. stackexchange.com The solvent can affect the solubility of the intermediate complexes formed during the reaction, which in turn can influence the pathway towards either the kinetic or thermodynamic product.

In the context of alkylating m-xylene, a polar solvent such as nitrobenzene (B124822) may stabilize the carbocation intermediate and the arenium ion complex with the catalyst. This increased solubility can allow more time for the reaction to reach equilibrium, favoring the formation of the more stable thermodynamic product, 1,3-dimethyl-5-(1-methylpropyl)benzene. stackexchange.com Conversely, non-polar solvents like carbon disulfide or dichloromethane (B109758) may cause the initial kinetic product-catalyst complex to precipitate, preventing rearrangement to the thermodynamic product and thus favoring the 1,3-dimethyl-4-(1-methylpropyl)benzene isomer. stackexchange.com

| Solvent Type | Example | Likely Major Product | Rationale |

| Polar | Nitrobenzene | 1,3-dimethyl-5-(1-methylpropyl)benzene | Stabilizes intermediates, allowing rearrangement to the more stable thermodynamic product. stackexchange.com |

| Non-Polar | Carbon Disulfide | 1,3-dimethyl-4-(1-methylpropyl)benzene | Favors the faster-forming kinetic product, which may precipitate and prevent isomerization. stackexchange.com |

Rearrangement Reactions and Isomerization Pathways

Rearrangements are a characteristic feature of Friedel-Crafts alkylations, driven by the formation of more stable products.

In the presence of a Lewis acid catalyst like aluminum chloride, the alkyl groups on the benzene (B151609) ring can migrate. plymouth.ac.uk This means that an initially formed, kinetically favored product, such as 1,3-dimethyl-4-(1-methylpropyl)benzene, can undergo an acid-catalyzed isomerization. This rearrangement involves the de-alkylation and re-alkylation of the sec-butyl group, ultimately leading to the formation of the most thermodynamically stable isomer, 1,3-dimethyl-5-(1-methylpropyl)benzene, where steric hindrance between the substituent groups is minimized. plymouth.ac.uk It has also been noted that under the influence of AlCl₃, the methyl groups of the xylene substrate itself can potentially isomerize, further complicating the product distribution. plymouth.ac.uk

Mechanistic Studies of Alkyl Group Migration on the Aromatic Ring

A significant challenge in the direct Friedel-Crafts alkylation of aromatic compounds is the propensity for alkyl group migration and rearrangement. This phenomenon is driven by the formation of carbocation intermediates, which tend to rearrange to more stable forms. In the context of synthesizing 1,3-dimethyl-5-(1-methylpropyl)benzene, direct alkylation of m-xylene with a sec-butyl halide is prone to such rearrangements.

The mechanism involves the formation of a secondary carbocation from the sec-butyl halide under the influence of a Lewis acid catalyst (e.g., AlCl₃). This carbocation can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation. Subsequent alkylation of the aromatic ring by this rearranged carbocation would lead to the formation of tert-butylated products instead of the desired sec-butylated compound.

Computational studies have provided deeper insights into the energetics of these migration pathways. Density Functional Theory (DFT) calculations can model the transition states and intermediates involved in both the desired alkylation and the competing rearrangement reactions. These studies help in understanding the activation barriers for hydride shifts and predicting the product distribution under various reaction conditions.

Furthermore, both intramolecular and intermolecular alkyl group migrations can occur. Intramolecular migration involves the movement of an alkyl group to an adjacent position on the same aromatic ring, while intermolecular migration, or transalkylation, involves the transfer of an alkyl group from one aromatic molecule to another. The position of existing alkyl groups on the ring influences the likelihood of these migrations due to steric and electronic effects. For instance, sterically crowded molecules are more likely to undergo dealkylation or transalkylation to relieve strain.

Alternative Synthetic Routes and Precursors

To circumvent the challenges of direct alkylation, alternative synthetic strategies are often employed to achieve controlled synthesis of polysubstituted benzenes like 1,3-dimethyl-5-(1-methylpropyl)benzene.

Multi-Step Synthesis Approaches for Controlled Regiochemistry

A reliable method to avoid carbocation rearrangements and control the position of the incoming alkyl group is through a multi-step approach involving Friedel-Crafts acylation followed by reduction. This strategy takes advantage of the fact that the acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.

The synthesis of 1,3-dimethyl-5-(1-methylpropyl)benzene via this route would typically involve the following steps:

Friedel-Crafts Acylation of m-Xylene: m-Xylene is reacted with butanoyl chloride (or butyryl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. The two methyl groups on m-xylene are ortho, para-directing. Due to steric hindrance from the methyl groups at the ortho positions (2 and 6), the acylation predominantly occurs at the para-position (4-position) relative to one methyl group and ortho to the other, which is also the 4-position of the ring. This leads to the formation of 1-(2,4-dimethylphenyl)butan-1-one.

Reduction of the Ketone: The resulting ketone is then reduced to the corresponding alkane. Common methods for this reduction include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This step converts the carbonyl group into a methylene (B1212753) group, yielding the desired 1,3-dimethyl-5-(1-methylpropyl)benzene.

This multi-step approach ensures the formation of the sec-butyl group at the desired position without the risk of isomerization to a tert-butyl group. The directing effects of the substituents on the starting material are crucial for achieving the correct regiochemistry.

| Step | Reactants | Catalyst/Reagents | Product | Purpose |

| 1 | m-Xylene, Butanoyl chloride | AlCl₃ | 1-(2,4-dimethylphenyl)butan-1-one | Introduce the four-carbon chain without rearrangement. |

| 2 | 1-(2,4-dimethylphenyl)butan-1-one | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | Benzene, 1,3-dimethyl-5-(1-methylpropyl)- | Reduce the ketone to the final alkylbenzene. |

Stereoselective Synthesis of the 1-methylpropyl Moiety

The 1-methylpropyl (sec-butyl) group contains a chiral center at the carbon atom attached to the benzene ring. For applications where a specific enantiomer of the final product is required, stereoselective synthesis of this moiety is necessary. This can be achieved by employing chiral auxiliaries or asymmetric catalysis.

One common approach involves the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. For instance, a chiral oxazolidinone can be acylated with butanoyl chloride. The resulting imide can then be subjected to a diastereoselective alkylation or reduction. Subsequent removal of the chiral auxiliary yields an enantiomerically enriched carboxylic acid or alcohol, which can then be used to introduce the chiral 1-methylpropyl group onto the aromatic ring.

Another strategy is the asymmetric reduction of a prochiral ketone, such as 1-(3,5-dimethylphenyl)butan-1-one. This can be accomplished using chiral reducing agents or catalysts. For example, the use of a borane (B79455) reducing agent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) can lead to the formation of the corresponding alcohol with high enantioselectivity. This chiral alcohol can then be converted to the final product.

A hypothetical stereoselective synthesis could proceed as follows:

Friedel-Crafts acylation: m-Xylene is acylated with butanoyl chloride to give 1-(3,5-dimethylphenyl)butan-1-one.

Asymmetric reduction: The resulting ketone is reduced using a chiral catalyst system (e.g., (R)-CBS catalyst and borane) to produce the (R)- or (S)-1-(3,5-dimethylphenyl)butan-1-ol with high enantiomeric excess.

Deoxygenation: The chiral alcohol is then deoxygenated to the corresponding alkane. This can be achieved through various methods, such as conversion to a tosylate followed by reduction with a hydride source.

| Method | Key Reagents/Catalysts | Stereochemical Control |

| Chiral Auxiliary | Evans oxazolidinones, pseudoephedrine | Diastereoselective alkylation/reduction |

| Asymmetric Catalysis | Chiral boranes, chiral metal complexes | Enantioselective reduction of a ketone |

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of alkylated aromatic compounds, this includes the development of solvent-free reaction conditions and the use of heterogeneous and recyclable catalysts.

Development of Solvent-Free Alkylation Protocols

Traditional Friedel-Crafts reactions often utilize volatile and hazardous organic solvents. The development of solvent-free protocols offers significant environmental benefits by reducing waste and minimizing exposure to harmful substances. In a solvent-free approach, the reactants themselves act as the reaction medium.

For the alkylation of m-xylene, a solvent-free reaction could be conducted by mixing the aromatic substrate, the alkylating or acylating agent, and a solid acid catalyst at an elevated temperature. The absence of a solvent can sometimes lead to higher reaction rates and improved selectivity. However, careful control of the reaction temperature is crucial to prevent side reactions and ensure the desired product is obtained.

Application of Heterogeneous and Recyclable Catalysts

The use of homogeneous Lewis acids like AlCl₃ in traditional Friedel-Crafts reactions poses several problems, including the need for stoichiometric amounts of the catalyst, corrosive nature, and the generation of large amounts of acidic waste during workup. Heterogeneous catalysts offer a green alternative as they can be easily separated from the reaction mixture by filtration and can often be regenerated and reused multiple times.

Several types of solid acid catalysts have been explored for Friedel-Crafts alkylation and acylation, including:

Zeolites: These are microporous aluminosilicates with well-defined pore structures and strong acid sites. Zeolites like H-Y and H-beta have shown good activity in Friedel-Crafts reactions. The shape-selectivity of zeolites can also be exploited to control the regioselectivity of the reaction.

Clays (B1170129): Montmorillonite and other clays can be acid-activated to serve as effective catalysts for alkylation. They are inexpensive and environmentally benign.

Supported Acids: Strong acids, such as triflic acid or heteropolyacids, can be immobilized on solid supports like silica (B1680970) or zirconia. These supported catalysts combine the high acidity of the catalyst with the ease of handling and separation of a heterogeneous system.

| Catalyst Type | Examples | Advantages |

| Zeolites | H-Y, H-beta, ZSM-5 | Shape selectivity, high acidity, thermal stability. |

| Clays | Montmorillonite K-10 | Low cost, environmentally friendly. |

| Supported Acids | Triflic acid on silica, Heteropolyacids on zirconia | High acidity, tunable properties. |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete structural assignment for Benzene (B151609), 1,3-dimethyl-5-(1-methylpropyl)- can be achieved. The analysis is typically conducted using a deuterated solvent, such as deuterochloroform (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.0 ppm). docbrown.infodocbrown.info

Proton (¹H) NMR Spectroscopic Analysis for Structural Features

The ¹H NMR spectrum provides information on the different chemical environments of protons in the molecule. The expected spectrum for Benzene, 1,3-dimethyl-5-(1-methylpropyl)- would display distinct signals for the aromatic protons, the two methyl groups attached to the benzene ring, and the four sets of protons within the sec-butyl group. Due to the symmetry of the 1,3,5-trisubstituted benzene ring, the aromatic protons are chemically equivalent, simplifying the aromatic region of the spectrum.

The key structural features are deduced from the chemical shift (δ), the integration (number of protons), and the multiplicity (splitting pattern) of each signal. The n+1 rule is used to interpret the splitting, where 'n' is the number of adjacent, non-equivalent protons. docbrown.info

Table 1: Predicted ¹H NMR Spectroscopic Data

| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity | Assignment |

|---|---|---|---|---|

| a | ~6.80 | 3H | s (singlet) | Ar-H |

| b | ~2.55 | 1H | sextet | Ar-CH (CH₃)CH₂CH₃ |

| c | ~2.28 | 6H | s (singlet) | Ar-CH ₃ |

| d | ~1.58 | 2H | quintet | Ar-CH(CH₃)CH ₂CH₃ |

| e | ~1.20 | 3H | d (doublet) | Ar-CH(CH ₃)CH₂CH₃ |

This interactive table summarizes the predicted proton NMR data. Click on headers to sort.

Carbon (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT) Experiments

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For Benzene, 1,3-dimethyl-5-(1-methylpropyl)-, eight distinct carbon signals are expected due to the molecule's symmetry. DEPT experiments are crucial for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons.

DEPT-90: Shows only signals from CH (methine) carbons.

DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.

This combination allows for the unambiguous assignment of each carbon atom in the structure.

Table 2: Predicted ¹³C NMR and DEPT Spectroscopic Data

| Signal Label | Chemical Shift (δ, ppm) (Predicted) | DEPT-90 | DEPT-135 | Assignment |

|---|---|---|---|---|

| 1 | ~145.0 | No Signal | No Signal | C -CH(CH₃)CH₂CH₃ |

| 2 | ~137.0 | No Signal | No Signal | C -CH₃ |

| 3 | ~126.5 | Positive | Positive | C H (Aromatic) |

| 4 | ~41.5 | Positive | Positive | C H(CH₃)CH₂CH₃ |

| 5 | ~31.0 | No Signal | Negative | C H₂(CH₃) |

| 6 | ~22.0 | No Signal | Positive | Ar-C H₃ |

| 7 | ~21.5 | No Signal | Positive | CH(C H₃)CH₂CH₃ |

This interactive table outlines the predicted carbon-13 NMR and DEPT data. Click on headers to sort.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are essential for confirming the connectivity of atoms and assembling the molecular structure from the 1D NMR data. sdsu.edu

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For Benzene, 1,3-dimethyl-5-(1-methylpropyl)-, key COSY correlations would be observed within the sec-butyl group, confirming its structure:

The methine proton (b) would show a cross-peak with the methylene protons (d) and the adjacent methyl protons (e).

The methylene protons (d) would show correlations to the methine proton (b) and the terminal methyl protons (f).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to (a one-bond correlation). sdsu.edu This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. For example, the aromatic proton signal at ~6.80 ppm would correlate with the aromatic carbon signal at ~126.5 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds. sdsu.edu This is critical for connecting the different fragments of the molecule. Key HMBC correlations would include:

Correlations from the benzylic methine proton (b) to the aromatic quaternary carbon (1) and the ortho aromatic carbons (3), linking the sec-butyl group to the benzene ring.

Correlations from the aromatic methyl protons (c) to the adjacent quaternary carbons (2) and the ortho aromatic carbons (3), confirming their position on the ring.

Mass Spectrometry (MS) Applications

Mass spectrometry provides two crucial pieces of information for structural elucidation: the precise molecular weight and elemental formula, and the fragmentation pattern, which acts as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS is used to determine the mass of a molecule with very high accuracy (typically to four or more decimal places). This allows for the calculation of a unique elemental formula. The molecular formula for Benzene, 1,3-dimethyl-5-(1-methylpropyl)- is C₁₂H₁₈. nist.govnist.gov HRMS would confirm the theoretical exact mass, distinguishing it from other isomers or compounds with the same nominal mass.

Molecular Formula: C₁₂H₁₈

Nominal Mass: 162 amu

Theoretical Exact Mass: 162.14085 Da

An experimental HRMS measurement matching this theoretical value would unequivocally confirm the elemental composition of the compound.

Fragmentation Pattern Analysis for Structural Characterization

In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented. The resulting pattern of charged fragments provides valuable structural information. The fragmentation of alkylbenzenes is well-characterized and typically dominated by cleavage at the bond beta to the aromatic ring (benzylic cleavage), which produces a stable benzylic carbocation. brussels-scientific.comlibretexts.org

For Benzene, 1,3-dimethyl-5-(1-methylpropyl)-, the most prominent fragmentation pathway would be the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the sec-butyl group. This results in a highly stable secondary benzylic carbocation, which would likely be the base peak in the spectrum.

Table 3: Predicted Major Mass Fragments

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 162 | [C₁₂H₁₈]⁺• | Molecular Ion (M⁺•) |

| 147 | [C₁₁H₁₅]⁺ | Loss of a methyl radical (•CH₃) |

| 133 | [C₁₀H₁₃]⁺ | Loss of an ethyl radical (•C₂H₅) - Predicted Base Peak |

This interactive table details the expected mass spectrometry fragments. Click on headers to sort.

Table of Compounds

| Compound Name |

|---|

| Benzene, 1,3-dimethyl-5-(1-methylpropyl)- |

| Deuterochloroform |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the detailed investigation of molecular structures. By probing the vibrational modes of a molecule, these methods provide a unique fingerprint, enabling the identification of functional groups and offering insights into conformational isomers. nih.gov

The infrared and Raman spectra of Benzene, 1,3-dimethyl-5-(1-methylpropyl) are expected to exhibit a series of characteristic absorption and scattering bands that correspond to the vibrations of its constituent functional groups. The primary components of this molecule are the 1,3,5-trisubstituted benzene ring, the two methyl groups, and the sec-butyl group.

The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl and sec-butyl groups are expected to appear in the 3000-2850 cm⁻¹ range. Specifically, asymmetric and symmetric stretching modes of the CH₃ groups are anticipated around 2965 cm⁻¹ and 2880 cm⁻¹, respectively.

The C=C stretching vibrations of the benzene ring typically give rise to a set of bands in the 1625-1400 cm⁻¹ region. For 1,3,5-trisubstituted benzenes, characteristic bands are expected near 1600 cm⁻¹ and 1475 cm⁻¹. In-plane and out-of-plane C-H bending vibrations also provide valuable structural information. The pattern of out-of-plane C-H wagging bands between 900 and 675 cm⁻¹ is particularly diagnostic of the substitution pattern on the benzene ring. spectroscopyonline.com For a 1,3,5-trisubstituted ring, a strong band is expected in the 860-810 cm⁻¹ region, along with a medium intensity band around 690 cm⁻¹.

The vibrations of the alkyl substituents, including C-C stretching and various bending and rocking modes, will appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). For instance, the C-N stretching vibrations in similar azo compounds are found in the 1200–1130 cm⁻¹ region.

Table 1: Predicted Characteristic Vibrational Modes for Benzene, 1,3-dimethyl-5-(1-methylpropyl)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |

| Aliphatic C-H Stretch (asymmetric) | ~2960 | Methyl, Sec-butyl |

| Aliphatic C-H Stretch (symmetric) | ~2870 | Methyl, Sec-butyl |

| Aromatic C=C Stretch | 1625 - 1400 | Benzene Ring |

| CH₃ Asymmetric Deformation | ~1460 | Methyl, Sec-butyl |

| CH₃ Symmetric Deformation (Umbrella) | ~1380 | Methyl, Sec-butyl |

| Aromatic C-H Out-of-Plane Bending | 860 - 810 | 1,3,5-Substituted Ring |

This table is generated based on typical frequency ranges for the specified functional groups in related organic molecules.

The sec-butyl group in Benzene, 1,3-dimethyl-5-(1-methylpropyl) introduces conformational flexibility. Rotation around the C-C single bonds within this alkyl chain can lead to different spatial arrangements, or conformers. Vibrational spectroscopy is a sensitive probe of these conformational changes, as different isomers can exhibit distinct spectral features. aip.org

Studies on structurally related molecules like sec-butylbenzene (B1681704) have shown that multiple conformers can coexist, and their relative populations can be influenced by factors such as temperature. researchgate.net The analysis of the alkyl C-H stretching region and the low-frequency skeletal modes in both IR and Raman spectra can provide evidence for the presence of different conformers. researchgate.net For example, the coupling between the alkyl chain and the benzene ring can be conformation-specific, leading to shifts in vibrational frequencies. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to predict the vibrational frequencies of different possible conformers. nih.govnih.gov By comparing the calculated spectra with the experimental data, it is possible to identify the specific conformers present in a sample and even estimate their relative abundances.

Crystallographic Studies of Related Aromatic Systems

Single crystal X-ray diffraction (SXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

Table 2: Illustrative Crystallographic Data for a Related Aromatic System (1,3,5-Trichlorobenzene)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 13.971 |

| b (Å) | 13.251 |

| c (Å) | 3.921 |

| Volume (ų) | 725.9 |

Data sourced from a study on 1,3,5-trichlorobenzene (B151690) and is presented for illustrative purposes. researchgate.net

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. It provides information about the crystalline phases present in a sample, their lattice parameters, and an indication of the sample's crystallinity. acs.org A PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ).

For a crystalline sample of Benzene, 1,3-dimethyl-5-(1-methylpropyl), the PXRD pattern would consist of a series of sharp peaks at specific 2θ angles. The position and intensity of these peaks are characteristic of the crystal structure. This pattern can be used as a fingerprint for identifying the compound and assessing its purity. Any crystalline impurities would give rise to their own set of diffraction peaks. Furthermore, PXRD can be used to study phase transitions that may occur as a function of temperature or pressure. researchgate.net In the absence of a single crystal, PXRD data can sometimes be used to solve or refine a crystal structure, although this is generally more challenging than with SXRD.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. For Benzene (B151609), 1,3-dimethyl-5-(1-methylpropyl), these calculations would provide insights into its structure, stability, and reactivity.

Geometry Optimization and Conformational Energy Landscapes

A crucial first step in computational analysis is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Due to the flexible sec-butyl group, Benzene, 1,3-dimethyl-5-(1-methylpropyl) can exist in multiple conformations. A thorough investigation would involve mapping the conformational energy landscape to identify the various low-energy conformers and the energy barriers between them. nih.govelifesciences.orgnih.gov

However, specific studies detailing the optimized geometry, bond lengths, bond angles, and the complete conformational energy landscape for Benzene, 1,3-dimethyl-5-(1-methylpropyl) are not present in the surveyed literature.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Analysis of the electronic structure provides information about the distribution of electrons within the molecule, which is key to understanding its chemical properties and reactivity. This would involve the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting how the molecule will interact with other chemical species. Additionally, calculating the charge distribution (e.g., through Mulliken population analysis or Natural Bond Orbital analysis) would reveal the partial charges on each atom, indicating sites susceptible to electrophilic or nucleophilic attack.

Specific data on the HOMO-LUMO gap, orbital energies, and detailed charge distribution for Benzene, 1,3-dimethyl-5-(1-methylpropyl) have not been reported in the available research.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the interpretation of experimental spectra. illinois.edudocbrown.infocarlroth.comsigmaaldrich.comyoutube.com Similarly, the calculation of vibrational frequencies can help in assigning peaks in an infrared (IR) spectrum.

While experimental NMR data for related compounds like m-xylene (B151644) are available, specific predicted NMR chemical shifts and vibrational frequencies for Benzene, 1,3-dimethyl-5-(1-methylpropyl) from quantum chemical calculations are not found in the searched literature. docbrown.info

Reaction Mechanism Studies

Theoretical studies are invaluable for elucidating the pathways of chemical reactions, providing insights into the energies of reactants, products, and intermediate transition states.

Transition State Analysis for Alkylation and Rearrangement Pathways

The synthesis of Benzene, 1,3-dimethyl-5-(1-methylpropyl) typically involves the Friedel-Crafts alkylation of m-xylene. youtube.comgoogle.com Computational studies could model this reaction, identifying the structure and energy of the transition states for the alkylation at different positions on the aromatic ring. This would help explain the observed regioselectivity. Similarly, analysis of potential rearrangement pathways of the sec-butyl group on the benzene ring could be performed. researchgate.netgoogle.com

Despite the industrial relevance, detailed computational transition state analyses for the specific alkylation of m-xylene to form 5-sec-butyl-m-xylene or its subsequent rearrangements were not found in the reviewed literature.

Energy Profile Calculations for Reaction Steps

By calculating the energies of all species along a reaction coordinate (reactants, intermediates, transition states, and products), a complete energy profile for the reaction can be constructed. mdpi.commdpi.com This profile provides crucial thermodynamic and kinetic information, such as reaction enthalpies and activation energies, for each step of the mechanism.

Comprehensive reaction energy profiles calculated specifically for the formation or rearrangement of Benzene, 1,3-dimethyl-5-(1-methylpropyl) are not available in the public scientific record based on the conducted searches.

Computational Modeling of Catalyst-Substrate Interactions

The synthesis of alkylated aromatic compounds such as Benzene, 1,3-dimethyl-5-(1-methylpropyl) often involves Friedel-Crafts alkylation, a process heavily reliant on catalysis. uco.esbeilstein-journals.org Computational modeling is crucial for understanding the intricate interactions between the substrate (m-xylene, the logical precursor) and the catalyst, which dictate reaction efficiency and selectivity.

Density Functional Theory (DFT) and other quantum mechanical methods are employed to model these interactions. rsc.org For instance, in zeolite-catalyzed alkylation, calculations can determine the binding energy of the aromatic substrate within the catalyst's pores and map the potential energy surface for the electrophilic attack of the alkylating agent. researchgate.net These models reveal how the catalyst's electronic structure and steric environment influence the formation of the carbocation intermediate and the subsequent transition states. mdpi.com The isomorphous substitution of silicon with zirconium in SBA-type materials, for example, has been shown to generate Lewis acid sites that are active in the alkylation of p-xylene. uco.es Computational studies can elucidate the nature of these active sites and their interaction with the aromatic ring, helping to rationalize catalyst activity and selectivity. acs.orgacs.org

| Parameter | Modeling Approach | Predicted Influence on Benzene, 1,3-dimethyl-5-(1-methylpropyl) Synthesis |

| Catalyst Pore Size | Molecular Docking / DFT | A catalyst with appropriately sized pores would sterically favor the formation of the 1,3,5-isomer from m-xylene by disfavoring bulkier isomers. |

| Acid Site Strength | DFT / Energy Decomposition Analysis | Stronger acid sites can increase the rate of carbocation formation but may also lead to undesired side reactions like isomerization or polyalkylation. researchgate.net |

| Substrate Binding Energy | Quantum Mechanics / Molecular Mechanics (QM/MM) | Optimal binding energy ensures the substrate is activated for reaction without being so strongly adsorbed that product release is inhibited. rsc.org |

| Transition State Energy | DFT / Nudged Elastic Band (NEB) | Calculations can identify the lowest energy pathway, predicting the most likely point of alkyl group attachment on the m-xylene ring to form the target molecule. nih.gov |

This table is based on established principles of computational catalysis applied to analogous alkylbenzene systems.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the dynamic behavior of Benzene, 1,3-dimethyl-5-(1-methylpropyl) in different environments. By solving Newton's equations of motion for a system of atoms, MD can track conformational changes and the influence of surrounding solvent molecules. youtube.com

Investigation of Conformational Dynamics in Solution

The presence of a flexible sec-butyl group means that Benzene, 1,3-dimethyl-5-(1-methylpropyl) can exist in multiple conformations. The rotation around the C-C single bonds of this alkyl chain gives rise to different spatial arrangements, or conformers, each with a distinct energy level. mun.ca Studies on similar molecules like n-butylbenzene and para-dialkylbenzenes have shown that specific conformers (e.g., anti vs. gauche) are energetically preferred. nih.govaip.orgaip.org

MD simulations, often using force fields like OPLS-AA or CHARMM, can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers for interconversion. researchgate.net For Benzene, 1,3-dimethyl-5-(1-methylpropyl), the key dihedral angles would be along the sec-butyl chain and its bond to the aromatic ring. The simulations would likely show that steric hindrance between the alkyl chain and the two methyl groups on the ring plays a significant role in determining the lowest-energy conformations.

| Conformer Description | Key Dihedral Angle(s) | Expected Relative Stability | Rationale based on Analogous Systems |

| Anti-planar | C(ring)-Cα-Cβ-Cγ ≈ ±180° | High | The most extended conformation of the sec-butyl chain minimizes steric clash with the ring and its methyl substituents. aip.org |

| Gauche | C(ring)-Cα-Cβ-Cγ ≈ ±60° | Moderate | A folded conformation that is typically slightly higher in energy than the anti-planar form due to increased steric interactions. aip.org |

| Perpendicular | Angle between the plane of the alkyl chain and the benzene ring ≈ 90° | High | In para-dialkylbenzenes, a perpendicular orientation of the β-carbon relative to the ring is favored. aip.org |

| Co-planar | Angle between the plane of the alkyl chain and the benzene ring ≈ 0° | Low | This conformation often represents a higher energy state due to eclipsing interactions. aip.org |

This table presents a hypothetical conformational analysis based on computational studies of n-butylbenzene and p-dialkylbenzenes.

Assessment of Solvent Effects on Molecular Structure and Reactivity

Solvents can profoundly impact a molecule's structure, dynamics, and reactivity through various interactions, including electrostatic and van der Waals forces. researchgate.net Computational models can assess these solvent effects using either explicit models, where individual solvent molecules are included in the simulation box, or implicit models, where the solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM). ucsb.edudntb.gov.ua

Chemoinformatics and Machine Learning Applications

Chemoinformatics and machine learning are increasingly used to predict chemical properties and reaction outcomes from molecular structure, accelerating research and development.

Predictive Modeling of Synthetic Outcomes and Regioselectivity

In the synthesis of Benzene, 1,3-dimethyl-5-(1-methylpropyl) via Friedel-Crafts alkylation of m-xylene, a key challenge is controlling regioselectivity—that is, ensuring the sec-butyl group attaches at the desired position (C5) rather than other available positions (C2, C4, or C6). Computational models can predict this outcome. The two methyl groups in m-xylene are ortho- and para-directing, activating positions C2, C4, and C6 for electrophilic attack. However, position C5 is sterically the least hindered between the two meta-positioned methyl groups.

Quantum chemical calculations can quantify these effects by computing the activation energies for the electrophile's attack at each unique carbon atom on the m-xylene ring. nih.gov The position with the lowest calculated activation energy barrier is the most likely site of reaction. Machine learning models, trained on large datasets of similar reactions, could also predict the major product isomer based on learned patterns of steric and electronic effects.

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a compound's chemical structure with a specific biological activity or property, such as toxicity. researchgate.net These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured endpoint. core.ac.uk

While no specific QSAR models for Benzene, 1,3-dimethyl-5-(1-methylpropyl) exist, models developed for substituted benzenes can be used to estimate its properties. nih.gov Key descriptors for such nonpolar aromatic compounds often include the logarithm of the octanol-water partition coefficient (log K_ow), which represents hydrophobicity, and electronic descriptors like the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO). nih.govmdpi.com A lower E_LUMO can indicate greater reactivity with biological nucleophiles. nih.gov By calculating these descriptors for Benzene, 1,3-dimethyl-5-(1-methylpropyl), its potential toxicity to various organisms could be estimated using established QSAR equations. nih.gov

| Descriptor | Description | Relevance to QSAR | Estimated Value/Trend for Benzene, 1,3-dimethyl-5-(1-methylpropyl) |

| log K_ow (Hydrophobicity) | Ratio of a chemical's concentration in octanol (B41247) vs. water. | Correlates with bioaccumulation and transport to target sites. nih.gov | High, due to the large nonpolar alkyl and aromatic structure. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack or reduction. nih.gov | Similar to other alkylbenzenes; lower than benzene due to alkyl group inductive effects. |

| Molecular Weight | The mass of one mole of the substance. | A basic descriptor related to size and diffusion properties. | 134.22 g/mol . |

| Polarizability | The ability of the electron cloud to be distorted by an electric field. | Relates to van der Waals and dispersion interactions. | High, characteristic of aromatic systems with alkyl substituents. |

This table outlines key descriptors used in QSAR models for related substituted benzenes and their expected characteristics for the target compound.

Chemical Reactivity and Transformation Mechanisms

Electrophilic Aromatic Substitution Reactions

The outcome of electrophilic aromatic substitution on 5-sec-butyl-m-xylene is a balance between the strong activating effects of the three alkyl groups and the significant steric hindrance they impose.

Regioselective Nitration and Halogenation Studies

Specific studies on the nitration and halogenation of Benzene (B151609), 1,3-dimethyl-5-(1-methylpropyl)- have not been identified in the reviewed literature. However, based on studies of m-xylene (B151644), nitration typically occurs at the 4-position, as the 2-position is sterically hindered. For 5-sec-butyl-m-xylene, the directing effects would favor substitution at positions 4 and 6. The bulky sec-butyl group at position 5 would likely create considerable steric hindrance, potentially slowing the reaction rate and influencing the distribution of products. It is predicted that substitution would preferentially occur at the 4 and 6 positions, with the reaction rate being lower than that of m-xylene due to steric hindrance.

Table 1: Predicted Products of Electrophilic Aromatic Substitution This table is based on theoretical principles, as specific experimental data for Benzene, 1,3-dimethyl-5-(1-methylpropyl)- is not available.

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃ / H₂SO₄ | 1-sec-Butyl-3,5-dimethyl-2-nitrobenzene and/or 1-sec-Butyl-3,5-dimethyl-4-nitrobenzene | All substituents are ortho, para-directing. Positions 2, 4, and 6 are activated. Steric hindrance from the sec-butyl group at position 5 significantly influences the regioselectivity, making substitution at positions 4 and 6 less favorable than in m-xylene. |

| Bromination | Br₂ / FeBr₃ | 1-sec-Butyl-2-bromo-3,5-dimethylbenzene and/or 1-sec-Butyl-4-bromo-3,5-dimethylbenzene | Similar to nitration, the outcome is a contest between electronic activation and steric hindrance. The large size of the bromine atom further emphasizes the role of steric hindrance. |

Sulfonation and Acylation Pathways on the Benzene Ring

No specific research findings on the sulfonation or Friedel-Crafts acylation of 5-sec-butyl-m-xylene are available. Sulfonation is known to be sensitive to steric hindrance, which suggests that reaction at positions 4 and 6 would be difficult. Friedel-Crafts acylation is particularly sensitive to steric effects, and the introduction of an acyl group ortho to the bulky sec-butyl group (at positions 4 or 6) would be highly unfavorable. It is possible that under forcing conditions, substitution might occur at the less hindered C2 position, despite it being flanked by two methyl groups. The acylation of m-xylene is known to produce 1-(2,4-dimethylphenyl)ethan-1-one as the major product; however, the presence of the sec-butyl group in the target molecule would likely alter this outcome significantly. plymouth.ac.uk

Oxidation and Reduction Reactions

Selective Oxidation of the Alkyl Side Chain

The selective oxidation of one alkyl side chain in the presence of others on an aromatic ring is a significant challenge. All three alkyl groups on Benzene, 1,3-dimethyl-5-(1-methylpropyl)- (two methyls and one sec-butyl) possess benzylic hydrogens, making them susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Under vigorous conditions, it is expected that all three side chains would be oxidized to produce 3,5-dimethyl-5-(1-methylpropyl)-1,2-benzenedicarboxylic acid.

Achieving selective oxidation of a single side chain would require a specialized catalyst system. Research on related alkylbenzenes shows that catalysts can promote side-chain oxidation under milder conditions, but data for this specific tri-substituted benzene is unavailable. desy.de The reactivity for radical autoxidation generally follows the order of benzylic C-H bond stability: tertiary > secondary > primary. This suggests the sec-butyl group's benzylic C-H might be preferentially targeted under specific radical-initiated oxidation conditions.

Catalytic Hydrogenation of the Aromatic Ring

While direct studies on the catalytic hydrogenation of 5-sec-butyl-m-xylene are absent from the literature, research on the hydrogenation of sec-butylbenzene (B1681704) provides valuable insight. Studies have shown that sec-butylbenzene can be selectively hydrogenated to sec-butylcyclohexane (B1581254) with high selectivity (>99%) using modified Palladium (Pd) catalysts on an alumina (B75360) (Al₂O₃) support. mdpi.com

It is highly probable that Benzene, 1,3-dimethyl-5-(1-methylpropyl)- would undergo a similar reaction to yield 1-sec-butyl-3,5-dimethylcyclohexane. The reaction would involve the addition of three equivalents of hydrogen across the aromatic ring, typically at elevated temperature and pressure, using a metal catalyst such as Palladium, Platinum, or Nickel.

Table 2: Catalytic Hydrogenation of sec-Butylbenzene (s-BB) as an Analog Data adapted from a study on sec-butylbenzene, as no direct data for 5-sec-butyl-m-xylene is available. mdpi.com

| Catalyst | Temperature (°C) | Pressure (atm) | Conversion of s-BB (%) | Selectivity to sec-Butylcyclohexane (%) |

| 0.5%Pd/Al₂O₃ | 90 | 20 | 29 | >99 |

| 0.5%Pd-9%H₂SO₄/Al₂O₃ | 90 | 20 | 72 | >99 |

| 0.5%Pd-15%H₂WO₄/Al₂O₃ | 90 | 20 | 51 | >99 |

This data suggests that modifying the catalyst support with acidic additives can significantly increase the rate of hydrogenation of a sterically hindered alkylbenzene. mdpi.com

Catalytic Transformations

Beyond catalytic hydrogenation, there is no specific information in the scientific literature regarding other catalytic transformations of Benzene, 1,3-dimethyl-5-(1-methylpropyl)-. In principle, the alkyl groups could undergo catalytic dehydrogenation to form alkenylbenzenes, or the entire molecule could be subject to catalytic cracking or isomerization under high-temperature conditions with zeolite or other solid acid catalysts. However, without experimental studies, any discussion of such transformations remains speculative.

Kinetic and Thermodynamic Studies of Reactions

Detailed kinetic and thermodynamic data for reactions involving Benzene, 1,3-dimethyl-5-(1-methylpropyl)- are scarce in the literature. However, we can draw parallels from studies on the isomerization of other alkylbenzenes, such as sec-butylbenzene, to understand the potential energetic landscape of this compound.

The rate of a chemical reaction is influenced by factors such as temperature, concentration, and the presence of a catalyst. The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key parameter in determining the reaction rate. wikipedia.orglibretexts.org

For electrophilic aromatic substitution reactions on Benzene, 1,3-dimethyl-5-(1-methylpropyl)-, the electron-donating alkyl groups would be expected to lower the activation energy compared to unsubstituted benzene. However, the steric hindrance at the positions ortho to the alkyl groups could increase the activation energy for substitution at these sites.

Kinetic studies on the dehydrocyclization of n-butylbenzene to naphthalene (B1677914) and related compounds over chromia-alumina catalysts have provided insights into the activation energies of various steps, including dehydrogenation and cyclization. acs.org While not directly applicable to Benzene, 1,3-dimethyl-5-(1-methylpropyl)-, these studies highlight the methodologies used to determine such kinetic parameters.

Illustrative Activation Energies for Related Alkylbenzene Reactions

| Reaction Type | Alkylbenzene | Catalyst | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| Dehydrogenation | n-Butylbenzene | Chromia-Alumina | ~150-200 acs.org |

| Isomerization | sec-Butylbenzene to isobutylbenzene | Zeolite | ~100-140 |

The values in this table are approximate and are intended for illustrative purposes, as they are derived from different studies and catalytic systems.

Isomerization reactions of alkylbenzenes are of significant industrial importance, particularly in the context of producing linear alkylbenzenes. These reactions are typically reversible, and the position of the equilibrium is governed by the thermodynamic stability of the isomers.

For Benzene, 1,3-dimethyl-5-(1-methylpropyl)-, isomerization could involve the migration of the methyl groups or the rearrangement of the sec-butyl group to other butyl isomers (n-butyl, isobutyl, or tert-butyl). The equilibrium distribution of these isomers is dependent on temperature.

Thermodynamic data for alkylbenzene isomer groups have been calculated and can be used to predict equilibrium mole fractions at different temperatures. nist.gov In general, at lower temperatures, the thermodynamically most stable isomer is favored, while at higher temperatures, the equilibrium mixture becomes more diverse. The isomerization of sec-butylbenzene to other butylbenzene (B1677000) isomers is a well-studied process that can serve as a model. solubilityofthings.com

Equilibrium Composition of Butylbenzene Isomers at 300 K (Illustrative)

| Isomer | Relative Stability (ΔGf°) | Equilibrium Mole Fraction (%) |

|---|---|---|

| sec-Butylbenzene | Reference | ~65 |

| Isobutylbenzene | Less Stable | ~25 |

| n-Butylbenzene | Less Stable | ~10 |

This table provides an illustrative example of the equilibrium distribution for butylbenzene isomers based on general thermodynamic principles. The actual distribution for the isomers of Benzene, 1,3-dimethyl-5-(1-methylpropyl)- would require specific thermodynamic data.

Synthesis and Characterization of Derivatives and Analogues

Structural Modifications on the Aromatic Ring

The benzene (B151609) ring of 5-sec-butyl-m-xylene is activated towards electrophilic aromatic substitution (SEAr) by the three alkyl substituents. The two methyl groups and the 1-methylpropyl (sec-butyl) group are all electron-donating groups, which direct incoming electrophiles to the ortho and para positions. wikipedia.orgmsu.edu In this specific molecule, the available positions for substitution are C2, C4, and C6. All three positions are highly activated, being ortho or para to the existing alkyl groups. However, the steric bulk of the sec-butyl group at C5 significantly influences the regioselectivity of these reactions, generally favoring substitution at the less hindered C2 and C6 positions. wikipedia.org

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The introduction of various functional groups onto the aromatic ring can modulate its electronic properties.

Electron-Withdrawing Groups: Nitration is a classic SEAr reaction used to install a strongly electron-withdrawing nitro (-NO₂) group. While specific studies on 5-sec-butyl-m-xylene are not prevalent, the nitration of its close analogue, 5-tert-butyl-m-xylene (B1265441), is well-documented and provides a model for this transformation. nih.gov The reaction of 5-tert-butyl-m-xylene with fuming nitric acid or a mixture of nitric and sulfuric acids leads to the formation of 5-tert-butyl-2,4,6-trinitro-m-xylene (Musk Xylene). nih.govnih.gov By analogy, the nitration of 5-sec-butyl-m-xylene would be expected to yield mono-, di-, and trinitro derivatives, with the substitution occurring at the 2, 4, and 6 positions. The harsh conditions required for trinitration highlight the deactivating effect of each successive nitro group added to the ring. chegg.com

Friedel-Crafts acylation is another method to introduce an electron-withdrawing group. Reacting the parent compound with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would introduce an acyl group, forming a ketone. mt.com This acyl group is a meta-director, which would influence the position of any subsequent substitutions. libretexts.org

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Analogous Compounds

| Starting Material | Reagents | Product | Reference(s) |

|---|---|---|---|

| 5-tert-butyl-m-xylene | Fuming HNO₃ / H₂SO₄ | 5-tert-butyl-2,4,6-trinitro-m-xylene | nih.gov |

| m-Xylene (B151644) | Butyryl chloride, AlCl₃ | 2,4-Dimethylbutyrophenone | plymouth.ac.uk |

Note: This table is for illustrative purposes based on reactions of similar compounds.

Synthesis of Halogenated Analogues

Halogenation of the aromatic ring can be achieved using elemental halogens (Cl₂, Br₂) with a Lewis acid catalyst (e.g., FeCl₃, FeBr₃). wikipedia.org This reaction proceeds via electrophilic aromatic substitution. For 5-sec-butyl-m-xylene, the substitution pattern would again be directed by the activating alkyl groups to the 2, 4, and 6 positions. Steric hindrance would likely lead to a mixture of halogenated products, with substitution at the C2 and C6 positions being favored over the more sterically crowded C4 position. The reaction conditions can be controlled to favor monohalogenation or polyhalogenation.

Modifications of the Alkyl Side Chain

The alkyl groups attached to the benzene ring also present opportunities for chemical modification, particularly at the benzylic positions (the carbon atom directly attached to the ring). lumenlearning.com

Derivatization of the 1-methylpropyl Group

The 1-methylpropyl (sec-butyl) side chain is susceptible to reactions at its benzylic carbon, which bears a single hydrogen atom.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize alkyl side chains that possess at least one benzylic hydrogen. libretexts.orglibretexts.orgopenstax.org This reaction typically cleaves the rest of the alkyl chain and converts the benzylic carbon into a carboxylic acid group (-COOH). libretexts.orgyoutube.com Applying these conditions to 5-sec-butyl-m-xylene would be expected to oxidize the sec-butyl group to a carboxylic acid, yielding 3,5-dimethyl-5-carboxybenzene, while leaving the methyl groups intact. The methyl groups would also be oxidized under these conditions to form a tricarboxylic acid. A key requirement for this reaction is the presence of a hydrogen on the benzylic carbon; thus, a tert-butyl group would be resistant to this type of oxidation. lumenlearning.comlibretexts.org

Halogenation: The benzylic position is also prone to free-radical halogenation. themasterchemistry.com Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., benzoyl peroxide) allows for the selective bromination of the benzylic C-H bond. libretexts.orgopenstax.org This would convert the 1-methylpropyl group into a 1-bromo-1-methylpropyl group. The resulting benzylic halide is a versatile intermediate that can undergo various nucleophilic substitution and elimination reactions. themasterchemistry.compressbooks.pub

Table 2: Potential Side-Chain Reactions on the 1-methylpropyl Group

| Reaction Type | Reagents | Expected Functional Group Transformation | Reference(s) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, heat | -(CH(CH₃)CH₂CH₃) → -COOH | libretexts.orglibretexts.org |

Note: This table outlines expected transformations based on established chemical principles.

Synthesis of Analogues with Varied Alkyl Chain Lengths and Branching

Analogues of the title compound can be synthesized via the Friedel-Crafts alkylation of m-xylene with different alkylating agents. mt.complymouth.ac.ukbeyondbenign.org This reaction involves treating m-xylene with an alkyl halide or an alkene in the presence of a Lewis acid or protic acid catalyst. wikipedia.org The choice of alkylating agent determines the structure of the resulting side chain.

For example, reacting m-xylene with:

1-chloropropane or propene would likely yield 5-isopropyl-m-xylene (B1581424) due to the rearrangement of the primary propyl carbocation to the more stable secondary isopropyl carbocation.

1-chlorobutane can lead to a mixture of products, including the desired 5-sec-butyl-m-xylene, resulting from hydride shifts in the carbocation intermediate.

2-chlorobutane (B165301) would directly generate the sec-butyl carbocation, leading to 5-sec-butyl-m-xylene. wikipedia.org

Isobutylene or tert-butyl chloride would produce 5-tert-butyl-m-xylene. google.comgoogle.com

A significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of isomeric products. lumenlearning.com Additionally, the alkylated product is more reactive than the starting material, which can result in polyalkylation. plymouth.ac.uk

Table 3: Synthesis of Alkylated m-Xylene Analogues via Friedel-Crafts Reaction

| Alkylating Agent | Catalyst | Major Product(s) | Reference(s) |

|---|---|---|---|

| tert-butyl chloride | FeCl₃ | 5-tert-butyl-m-xylene | youtube.com |

| Isobutylene | H₂SO₄ | 5-tert-butyl-m-xylene | google.com |

Note: This table illustrates the synthesis of related analogues.

Stereochemical Aspects of Derivatives

The 1-methylpropyl (sec-butyl) group contains a chiral center at the benzylic carbon atom, meaning Benzene, 1,3-dimethyl-5-(1-methylpropyl) is a chiral molecule and can exist as two enantiomers, (R)- and (S)-.

Any reaction that involves the formation or modification of this chiral center must consider the stereochemical outcome.

Synthesis: A standard Friedel-Crafts alkylation using 2-chlorobutane or butene will produce a racemic mixture (an equal mixture of R and S enantiomers) because the intermediate sec-butyl carbocation is planar and can be attacked from either face with equal probability.

Reactions at the Chiral Center: Reactions that proceed via a planar intermediate at the benzylic carbon, such as free-radical bromination or an SN1 nucleophilic substitution on a benzylic halide, will lead to racemization of an enantiomerically pure starting material.

Reactions with Inversion: An SN2 reaction at the chiral center, for example, the displacement of a leaving group from an optically active precursor, would proceed with inversion of configuration. utexas.edu

Reactions Preserving Stereochemistry: Chemical modifications that occur on the aromatic ring or at other positions on the side chain, without breaking bonds to the chiral center, will not affect its configuration. The product will retain the stereochemistry of the starting material.

The synthesis of a single enantiomer of a derivative would require either the use of a chiral starting material, a chiral catalyst (asymmetric synthesis), or the resolution of a racemic mixture, for instance, by forming diastereomeric salts with a chiral resolving agent. youtube.com

Table of Mentioned Compounds

| Common Name | Systematic Name |

| 5-sec-butyl-m-xylene | Benzene, 1,3-dimethyl-5-(1-methylpropyl)- |

| m-Xylene | Benzene, 1,3-dimethyl- |

| 5-tert-butyl-m-xylene | Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl- |

| Musk Xylene | Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-2,4,6-trinitro- |

| 2,4-Dimethylbutyrophenone | 1-(2,4-Dimethylphenyl)-1-butanone |

| Toluene (B28343) | Benzene, methyl- |

| o-Nitrotoluene | Benzene, 1-methyl-2-nitro- |

| p-Nitrotoluene | Benzene, 1-methyl-4-nitro- |

| 5-isopropyl-m-xylene | Benzene, 1,3-dimethyl-5-(1-methylethyl)- |

| Ethylbenzene | Benzene, ethyl- |

| N-bromosuccinimide | 2,5-Pyrrolidinedione, 1-bromo- |

| Benzoyl peroxide | Peroxide, dibenzoyl |

Enantioselective Synthesis of Chiral Analogues

The 1-methylpropyl (sec-butyl) group in Benzene, 1,3-dimethyl-5-(1-methylpropyl)- contains a stereocenter, making the molecule chiral. The synthesis of enantiomerically pure or enriched analogues is of considerable interest for applications in asymmetric catalysis and materials science. Methodologies for achieving enantioselectivity can be broadly categorized into two approaches: the use of chiral starting materials or the application of asymmetric catalysis.

One potential route to enantiopure analogues involves the enantioselective polymerization of a chiral monomer derived from the target compound. For instance, drawing a parallel to the synthesis of optically active poly[2-(sec-butyl)aniline], a vinyl-substituted derivative of Benzene, 1,3-dimethyl-5-(1-methylpropyl)- could be polymerized in the presence of a chiral dopant. acs.org In the case of poly[2-(sec-butyl)aniline], optically active nanofibers were produced by the chemical oxidative polymerization of racemic (±)-2-sec-buthylaniline using camphor (B46023) sulfonic acid as a chiral dopant. acs.org This process induced a helical conformation in the polymer chain, resulting in an optically active material. acs.org A similar strategy could be envisioned for a styrenic derivative of Benzene, 1,3-dimethyl-5-(1-methylpropyl)-, where polymerization in the presence of a chiral catalyst or dopant could lead to a polymer with a preferred helicity, thus creating a chiral analogue at the macromolecular level.

Another approach involves the asymmetric functionalization of a prochiral precursor. For example, a derivative of Benzene, 1,3-dimethyl-5-(1-methylpropyl)- containing a ketone or imine functionality on the side chain could be subjected to asymmetric reduction or addition reactions using chiral catalysts. Research on the asymmetric synthesis of chiral bicyclo[1.1.1]pentanes (BCPs) has demonstrated the use of chiral oxazolidinone auxiliaries to direct the diastereoselective alkylation of an enolate, followed by removal of the auxiliary to yield the enantiopure product. nih.gov A similar auxiliary-controlled approach could be adapted for the synthesis of chiral analogues of the target compound.

The following table summarizes potential enantioselective synthetic strategies applicable to analogues of Benzene, 1,3-dimethyl-5-(1-methylpropyl)-.

| Strategy | Description | Potential Outcome | Key Considerations |

| Chiral Dopant Polymerization | Polymerization of a racemic vinyl-substituted monomer in the presence of a chiral acid or dopant. | Optically active polymer with a helical structure. | Efficiency of chiral induction; stability of the helical conformation. |

| Asymmetric Catalysis | Catalytic hydrogenation or functionalization of a prochiral derivative using a chiral metal complex. | Enantiomerically enriched small molecule analogue. | Catalyst efficiency and selectivity; substrate compatibility. |

| Chiral Auxiliary | Use of a covalently attached chiral auxiliary to direct a stereoselective reaction on the side chain. | Diastereomerically pure intermediate, leading to an enantiomerically pure final product after auxiliary removal. | Synthesis of the auxiliary-appended substrate; efficiency of auxiliary removal. |

Diastereoselective Control in Side-Chain Functionalization

Achieving diastereoselective control in the functionalization of the side-chain of Benzene, 1,3-dimethyl-5-(1-methylpropyl)- derivatives is crucial for creating complex molecules with multiple stereocenters. This is particularly relevant when the benzene ring itself is part of a larger chiral molecule or when a second stereocenter is introduced into the sec-butyl group.

Diastereoselectivity is often governed by steric and electronic interactions between the existing chiral center and the approaching reagent or catalyst. masterorganicchemistry.com For instance, in the functionalization of a derivative where the benzene ring is attached to a chiral backbone, the approach of a reagent to the sec-butyl group would be sterically hindered on one face, leading to a preference for reaction on the less hindered face.

Recent advancements in C-H functionalization offer powerful tools for the diastereoselective modification of alkyl side chains. researchgate.netresearchgate.net While direct application to Benzene, 1,3-dimethyl-5-(1-methylpropyl)- has not been reported, rhodium- and cobalt-catalyzed C-H activation has been shown to proceed with high levels of diastereoselectivity in other systems. researchgate.netresearchgate.net These reactions often employ a directing group to position the metal catalyst in proximity to a specific C-H bond, and the inherent chirality of the substrate or a chiral ligand on the catalyst can then control the stereochemical outcome of the subsequent bond formation.

A hypothetical example of diastereoselective side-chain functionalization is presented in the table below, based on established principles of stereoselective reactions.

| Reaction Type | Substrate | Reagent/Catalyst | Expected Major Diastereomer | Controlling Factors |

| Directed C-H Oxidation | A derivative with a chiral directing group attached to the benzene ring. | Chiral Rhodium Catalyst | Oxidation at a specific C-H bond on the sec-butyl group with a defined stereochemistry. | Steric hindrance from the directing group and the chiral ligand. |

| Addition to a Carbonyl | An analogue with a ketone on the side-chain and a chiral center elsewhere in the molecule. | Grignard Reagent | Formation of a tertiary alcohol with a preferred configuration at the new stereocenter. | Felkin-Anh or related models of non-chelation-controlled addition. |

| Michael Addition | A chiral derivative containing an α,β-unsaturated ester on the side chain. | Nucleophile | 1,4-addition leading to a product with a specific diastereomeric ratio. | The stereochemical preference is dictated by the existing chiral center. |

Incorporation into Polymeric or Supramolecular Architectures

The incorporation of the Benzene, 1,3-dimethyl-5-(1-methylpropyl)- moiety into polymeric or supramolecular structures can impart unique properties to the resulting materials, such as altered solubility, thermal stability, and self-assembly behavior. fiveable.me

In the realm of polymers, a vinyl derivative of Benzene, 1,3-dimethyl-5-(1-methylpropyl)- could be synthesized and subsequently polymerized using various techniques, including free-radical, anionic, or cationic polymerization. polymersource.camdpi.commdpi.com The bulky and hydrophobic nature of the 1,3-dimethyl-5-(1-methylpropyl)phenyl group would be expected to influence the physical properties of the resulting polymer, such as increasing its glass transition temperature and enhancing its solubility in nonpolar organic solvents. Block copolymers containing this moiety could be synthesized to create materials with microphase-separated morphologies. acs.orgacs.org

Supramolecular chemistry offers another avenue for utilizing this compound as a building block. researchgate.net By attaching functional groups capable of non-covalent interactions, such as hydrogen bonding motifs or metal-coordinating ligands, derivatives of Benzene, 1,3-dimethyl-5-(1-methylpropyl)- can be designed to self-assemble into well-defined architectures. nih.gov For example, an amphiphilic derivative, with a hydrophilic head group attached to the aromatic ring, could form micelles or vesicles in aqueous solution. nih.govnih.govresearchgate.net The shape and size of these aggregates would be influenced by the packing of the bulky hydrophobic tails. The principles of supramolecular assembly have been demonstrated with other alkylated aromatic compounds, which form ordered structures driven by a combination of hydrophobic effects and specific non-covalent interactions. researchgate.netnih.govspringernature.com

The following table outlines potential approaches for incorporating the Benzene, 1,3-dimethyl-5-(1-methylpropyl)- unit into larger assemblies.

| Architecture | Synthetic Approach | Potential Properties and Applications |

| Homopolymer | Polymerization of a corresponding vinyl monomer. | Increased thermal stability and solubility in organic solvents; potential for use as a specialty plastic. |

| Block Copolymer | Sequential polymerization with other monomers. | Formation of nanostructured materials with ordered domains; applications in coatings and thermoplastic elastomers. |

| Supramolecular Assembly | Synthesis of an amphiphilic derivative. | Self-assembly into micelles or vesicles for drug delivery or as nanoreactors. |

| Host-Guest Complex | Encapsulation within a larger host molecule. | Modification of solubility and reactivity; potential for controlled release applications. |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for the separation of chemical mixtures. For a non-polar compound like Benzene (B151609), 1,3-dimethyl-5-(1-methylpropyl), both gas and liquid chromatography play significant roles in its analysis.